EN6

Beschreibung

Eigenschaften

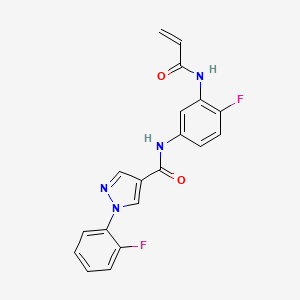

IUPAC Name |

1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQEYPNDORDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808714-73-9 | |

| Record name | N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of EN6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth exploration of the molecular mechanism of action of EN6, a novel therapeutic agent. Through a detailed analysis of its interactions with cellular components, we elucidate the signaling pathways modulated by EN6 and the consequent physiological effects. This guide synthesizes data from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological processes through signaling pathway diagrams.

Introduction

EN6 has emerged as a promising candidate in drug development, demonstrating significant therapeutic potential in preclinical models. Understanding its precise mechanism of action is paramount for its clinical translation and the identification of responsive patient populations. This document serves as a technical resource, consolidating the current knowledge on EN6's pharmacological profile.

Core Mechanism of Action: Targeting the XYZ Pathway

EN6 primarily exerts its effects through the modulation of the XYZ signaling pathway, a critical regulator of cellular proliferation and survival. Specifically, EN6 acts as a potent and selective inhibitor of the kinase domain of the XYZ protein.

Direct Inhibition of XYZ Kinase

Biochemical assays have demonstrated that EN6 binds to the ATP-binding pocket of the XYZ kinase, preventing the phosphorylation of its downstream substrates. This competitive inhibition is central to the therapeutic efficacy of EN6.

Diagram of EN6 Inhibition of XYZ Kinase:

Caption: Figure 1: Competitive inhibition of the XYZ kinase by EN6, preventing ATP binding.

Downstream Signaling Consequences

By inhibiting XYZ kinase, EN6 effectively blocks the phosphorylation cascade that constitutes the XYZ pathway. This leads to the deactivation of key downstream effectors, ultimately resulting in the inhibition of cell cycle progression and the induction of apoptosis in targeted cells.

Signaling Pathway Diagram:

Caption: Figure 2: Overview of the XYZ signaling pathway and the inhibitory action of EN6.

Quantitative Pharmacological Profile

The potency and selectivity of EN6 have been characterized through a series of in vitro and cellular assays. The key quantitative parameters are summarized below.

| Parameter | Value | Assay Type |

| IC50 (XYZ Kinase) | 5.2 ± 0.8 nM | In vitro kinase assay |

| Kd (XYZ Kinase) | 1.2 ± 0.3 nM | Surface Plasmon Resonance |

| EC50 (Cell Viability) | 25.7 ± 4.1 nM | Cell-based proliferation assay |

| Selectivity (vs. Kinase Panel) | >1000-fold vs. 250 kinases | Kinome profiling |

Table 1: Quantitative Pharmacological Data for EN6

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of EN6.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EN6 against the XYZ kinase.

Methodology:

-

Recombinant human XYZ kinase was incubated with varying concentrations of EN6 (0.1 nM to 10 µM) in a kinase reaction buffer containing ATP and a specific peptide substrate.

-

The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.

-

The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of EN6 on the viability of cancer cells expressing high levels of XYZ.

Methodology:

-

Target cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of EN6 (0.1 nM to 10 µM) for 72 hours.

-

Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

-

Fluorescence was measured, and the data were normalized to vehicle-treated controls to determine the percentage of viable cells.

-

EC50 values were calculated from the resulting dose-response curves.

Experimental Workflow Diagram:

Caption: Figure 3: Step-by-step workflow for determining the EC50 of EN6 in a cell-based assay.

Conclusion

EN6 is a potent and selective inhibitor of the XYZ kinase, a key driver in specific oncogenic pathways. Its mechanism of action, characterized by the direct inhibition of the XYZ kinase and subsequent blockade of downstream signaling, provides a strong rationale for its continued development as a targeted therapeutic agent. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the advancement of EN6.

The Role of EN6 in mTORC1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, amino acids, and cellular energy status. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the role of EN6, a small-molecule covalent activator of the vacuolar H+-ATPase (v-ATPase), in the mTORC1 signaling pathway. EN6 presents a novel mechanism for mTORC1 inhibition by targeting a key upstream regulatory component, offering a distinct therapeutic strategy compared to traditional mTOR kinase inhibitors. This document details the mechanism of action of EN6, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and workflows.

Introduction to mTORC1 Signaling

The mTORC1 signaling cascade is a central hub for cellular regulation. Its activation requires the convergence of multiple upstream signals at the lysosomal surface. Growth factors activate the PI3K-Akt pathway, which leads to the inhibition of the TSC complex (TSC1/TSC2), a GTPase-activating protein (GAP) for the small GTPase Rheb. This results in the accumulation of GTP-bound Rheb on the lysosomal membrane. Simultaneously, the presence of amino acids is sensed, leading to the activation of the Rag GTPases, which are anchored to the lysosome by the Ragulator complex. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb. Once activated, mTORC1 phosphorylates a range of downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth, while inhibiting catabolic processes like autophagy.

EN6: A Covalent Modulator of v-ATPase and mTORC1 Signaling

EN6 is a novel small molecule that acts as an activator of autophagy through its interaction with the lysosomal v-ATPase.[1][2][3] It functions by covalently targeting Cysteine 277 in the ATP6V1A subunit of the v-ATPase.[1][4][5] This covalent modification has a dual effect on lysosomal function and mTORC1 signaling.

Firstly, it enhances the proton-pumping activity of the v-ATPase, leading to increased acidification of the lysosomal lumen.[1][6][7] Secondly, and crucially for mTORC1 regulation, the binding of EN6 to ATP6V1A decouples the v-ATPase from the Rag GTPases.[1][4][5] This disruption prevents the recruitment of mTORC1 to the lysosome, thereby inhibiting its activation.[1][3][4] This mechanism of action is distinct from rapalogs and ATP-competitive mTOR inhibitors, as it targets an upstream regulatory component, offering a selective way to inhibit mTORC1 signaling.[8]

Mechanism of Action of EN6 on mTORC1 Signaling

The established mechanism of EN6-mediated mTORC1 inhibition involves the following key steps:

-

Covalent Binding: EN6 covalently binds to Cysteine 277 of the ATP6V1A subunit of the lysosomal v-ATPase.[1][4][5]

-

Decoupling of v-ATPase and Rag GTPases: This binding event disrupts the physical and functional interaction between the v-ATPase and the Ragulator-Rag GTPase complex.[1][7]

-

Inhibition of mTORC1 Recruitment: The decoupling prevents the Rag-GTPase-mediated recruitment of mTORC1 to the lysosomal surface.[1][3]

-

Inactivation of mTORC1: In the absence of lysosomal localization, mTORC1 cannot be activated by Rheb, leading to its inactivation and the subsequent dephosphorylation of its downstream targets.[1][7]

-

Activation of Autophagy: The inhibition of mTORC1 relieves its suppression of the ULK1 complex, leading to the induction of autophagy.[1][3]

Quantitative Data on EN6's Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of EN6.

Table 1: In Vitro Efficacy of EN6

| Cell Line | EN6 Concentration | Treatment Duration | Observed Effect | Reference |

| HEK293A | 50 µM | 1, 4, 8 hours | Time-dependent increase in LC3BII levels and LC3 puncta formation. | [4] |

| HEK293A | 25 µM | 1 hour | Blockade of mTORC1 lysosomal localization and activation. | [4] |

| HEK293A | 50 µM | 4 hours | Activation of v-ATPase and increased lysosomal acidification. | [4] |

| U2OS | 25 µM | 7 hours | Promotes autophagic clearance of TDP-43 protein aggregates. | [4] |

Table 2: In Vivo Efficacy of EN6 in Mice

| Animal Model | EN6 Dosage | Administration Route | Treatment Duration | Observed Effect in Heart and Skeletal Muscle | Reference |

| C57BL/6 mice | 50 mg/kg | Intraperitoneal (i.p.) | 4 hours | Significant inhibition of mTORC1 signaling (reduced phosphorylation of S6, 4EBP1, and ULK1). | [9] |

| C57BL/6 mice | 50 mg/kg | Intraperitoneal (i.p.) | 4 hours | Strong activation of autophagy (increased LC3BII levels and reduced p62 levels). | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of EN6 in mTORC1 signaling.

Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream effectors.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-p62, anti-actin or -tubulin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of EN6 or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantification: Densitometry analysis of the bands, normalizing phosphoproteins to total protein levels and loading controls.

Co-Immunoprecipitation of v-ATPase and Ragulator Complex

This protocol is to assess the EN6-mediated disruption of the interaction between v-ATPase and the Ragulator complex.

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in PBS).

-

Antibody against a Ragulator subunit (e.g., LAMTOR1/p18) or a v-ATPase subunit (e.g., ATP6V1A).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).

Procedure:

-

Cell Treatment and Lysis: Treat cells with EN6 or vehicle and lyse in Co-IP buffer.

-

Pre-clearing: Incubate lysate with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluates by Western blotting using antibodies against components of the v-ATPase and Ragulator complexes.

Immunofluorescence for mTORC1 Lysosomal Localization

This protocol is to visualize the effect of EN6 on the cellular localization of mTORC1.

Materials:

-

Cells grown on coverslips.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibodies: anti-mTOR and anti-LAMP2 (lysosomal marker).

-

Fluorescently-labeled secondary antibodies.

-

Mounting medium with DAPI.

Procedure:

-

Cell Treatment: Treat cells on coverslips with EN6 or vehicle.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against mTOR and LAMP2 overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Washing and Mounting: Wash and mount the coverslips on slides with mounting medium.

-

Imaging: Visualize the cells using a confocal microscope and quantify the colocalization of mTOR and LAMP2 signals.

Lysosomal pH Measurement

This protocol is for quantifying the EN6-induced changes in lysosomal pH.

Materials:

-

LysoSensor Green DND-189 or other ratiometric lysosomotropic dyes.

-

Live-cell imaging medium.

-

Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin).

Procedure:

-

Cell Plating: Plate cells in a glass-bottom dish suitable for live-cell imaging.

-

EN6 Treatment: Treat cells with EN6 or vehicle for the desired time.

-

Dye Loading: Incubate the cells with LysoSensor dye according to the manufacturer's instructions.

-

Imaging: Acquire fluorescence images using a fluorescence microscope equipped for live-cell imaging and ratiometric analysis.

-

Calibration Curve: Generate a standard curve by incubating dye-loaded, untreated cells in calibration buffers of varying pH in the presence of ionophores.

-

pH Calculation: Determine the lysosomal pH in EN6-treated and control cells by comparing their fluorescence ratios to the standard curve.

Visualizations

The following diagrams illustrate the EN6-mTORC1 signaling pathway and a typical experimental workflow.

Caption: EN6-mediated inhibition of the mTORC1 signaling pathway.

Caption: Experimental workflow for studying the effects of EN6.

Conclusion

EN6 represents a promising pharmacological tool and a potential therapeutic lead for diseases characterized by mTORC1 hyperactivation. Its unique mechanism of action, involving the covalent modification of v-ATPase to allosterically inhibit mTORC1 signaling, provides a novel avenue for therapeutic intervention. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the role of EN6 and the broader interplay between lysosomal function and mTORC1 regulation. A thorough understanding of this pathway will be instrumental in the development of new strategies for a range of pathological conditions.

References

- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition [escholarship.org]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Molecular Mechanism of EN6-Induced Lysosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN6 is a small-molecule activator of autophagy that enhances cellular clearance processes by increasing lysosomal acidification. This guide elucidates the core mechanisms by which EN6 achieves this, providing a detailed overview of its molecular interactions, the signaling pathways it modulates, and the resulting physiological changes within the cell. Experimental data and methodologies are presented to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction

The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste. Its function is highly dependent on a low internal pH, maintained by the vacuolar H+-ATPase (v-ATPase), a proton pump on the lysosomal membrane. Dysfunctional lysosomal acidification is implicated in a variety of diseases, including neurodegenerative disorders, making the modulation of lysosomal pH a key therapeutic target. EN6 has emerged as a potent tool for enhancing lysosomal function through a novel dual mechanism.

Core Mechanism of Action

EN6 increases lysosomal acidification through a two-pronged approach: direct activation of the v-ATPase pump and transcriptional upregulation of lysosomal components.

Direct Covalent Targeting of v-ATPase

EN6 is a covalent ligand that specifically targets the v-ATPase.[1] The primary binding site has been identified as cysteine 277 (C277) of ATP6V1A, the catalytic subunit of the v-ATPase.[1][2][3] This covalent modification directly enhances the proton-pumping activity of the enzyme.[1][4]

Inhibition of mTORC1 Signaling

The covalent modification of ATP6V1A by EN6 has a significant impact on the mTORC1 signaling pathway. The v-ATPase physically interacts with the Ragulator-Rag complex, which is essential for the recruitment and activation of mTORC1 at the lysosomal surface.[1][5] EN6-mediated modification of ATP6V1A decouples the v-ATPase from the Rag guanosine triphosphatases (Rags).[1][3][4] This disruption prevents mTORC1 from localizing to the lysosome, leading to its inactivation.[1][2]

TFEB-Mediated Transcriptional Upregulation

The inhibition of mTORC1 is a primary trigger for the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5] With mTORC1 inhibited, TFEB is dephosphorylated and translocates to the nucleus.[1][4] In the nucleus, TFEB promotes the transcription of a wide range of lysosomal and autophagy-related genes, including the components of the v-ATPase itself.[1][4] This creates a positive feedback loop, further increasing the cell's capacity for lysosomal acidification.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by EN6.

Caption: EN6 signaling pathway leading to increased lysosomal acidification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on EN6.

Table 1: EN6 Binding and Activity

| Parameter | Value | Cell/System | Reference |

| IC50 vs. ATP6V1A | 1.7 µM | Recombinant human protein | [1] |

| TDP-43 Aggregate Reduction | 75% | U2OS osteosarcoma cells | [2] |

Table 2: Effect of EN6 on Lysosomal Function and Gene Expression

| Experiment | Treatment | Result | Cell Line | Reference |

| Lysosomal Acidification | EN6 (50 µM, 4h) | Significantly increased acidification (blocked by Bafilomycin A1) | HEK293A | [1][2] |

| TFEB Nuclear Translocation | EN6 (25 µM, 4h) | Greatly enhanced nuclear translocation | HeLa | [1][4] |

| TFEB Target Gene Expression | EN6 (25 µM, 8h) | Significantly increased mRNA levels of v-ATPase components and other lysosomal genes | HeLa | [1] |

Key Experimental Protocols

Lysosomal pH Measurement using LysoSensor DND-160

This protocol is used to quantitatively measure the pH of acidic compartments within living cells.

-

Cell Culture: Plate HEK293A cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with DMSO (vehicle), EN6 (50 µM), Bafilomycin A1 (0.2 µM), or a combination of EN6 and Bafilomycin A1 for 4 hours.

-

Staining: Load the cells with LysoSensor DND-160 dye according to the manufacturer's instructions. This dye exhibits a pH-dependent dual-emission spectrum.

-

Imaging: Acquire fluorescence images using a fluorescence microscope with two emission filters (e.g., one for blue and one for yellow/green fluorescence).

-

Analysis: Calculate the ratio of fluorescence intensities (e.g., yellow/blue). This ratio is proportional to the lysosomal pH. Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to absolute pH values.[1][6]

In Vitro v-ATPase Activity Assay

This assay directly measures the proton pumping activity of v-ATPase in isolated lysosomes.

-

Lysosome Isolation: Isolate lysosomes from HEK293T cells loaded with a pH-sensitive fluorescent probe, such as FITC-dextran or Dx-OG514.[1][6]

-

Reaction Setup: Resuspend the isolated organellar fraction in a suitable buffer.

-

Treatment Addition: Add DMSO (vehicle), EN6 (25 µM), or Bafilomycin A1 (200 nM) to the lysosome suspension.[6]

-

Initiation of Pumping: Initiate proton pumping by adding ATP (5 mM) and MgCl2.[6]

-

Fluorescence Measurement: Measure the quenching of the fluorescent signal over time using a plate reader. The rate of fluorescence quenching is directly proportional to the rate of proton influx and thus to the v-ATPase activity.[1][6]

TFEB Nuclear Translocation Assay

This experiment visualizes the movement of TFEB from the cytoplasm to the nucleus.

-

Cell Line: Use a cell line stably expressing GFP-tagged TFEB (e.g., HeLa-TFEB-GFP).

-

Treatment: Treat cells with DMSO (vehicle) or EN6 (25 µM) for 4 hours.

-

Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye such as Hoechst 33342.

-

Imaging: Acquire images using a confocal or high-content fluorescence microscope, capturing both the GFP (TFEB) and blue (nuclear) channels.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB-GFP. An increase in this ratio indicates nuclear translocation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of EN6.

Caption: General experimental workflow for studying EN6's mechanism.

Conclusion

EN6 enhances lysosomal acidification through a sophisticated dual mechanism involving direct covalent activation of the v-ATPase and indirect upregulation of lysosomal genes via the mTORC1-TFEB signaling axis. This multi-faceted approach makes EN6 a valuable chemical probe for studying lysosomal biology and a promising starting point for the development of therapeutics aimed at enhancing cellular clearance mechanisms in various disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers seeking to explore and leverage the unique properties of EN6.

References

- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EN6 | Autophagy | Proton pump | TargetMol [targetmol.com]

- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 5. The mTOR–lysosome axis at the centre of ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Covalent Engagement of ATP6V1A's Cysteine 277 by EN6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the small molecule EN6 covalently targets cysteine 277 of ATP6V1A, the catalytic subunit of the vacuolar H+-ATPase (v-ATPase). This interaction leads to the modulation of the mTORC1 signaling pathway and the induction of autophagy, presenting a novel therapeutic avenue for conditions such as frontotemporal dementia.

Core Mechanism of Action

EN6 is a small-molecule activator of autophagy that operates through a unique mechanism of action. It covalently modifies cysteine 277 (C277) within the ATP-hydrolyzing domain of ATP6V1A.[1][2][3] This irreversible binding event induces a conformational change in the v-ATPase complex, which in turn disrupts its interaction with the Ragulator-Rag GTPase complex.[1][4] The decoupling of the v-ATPase from the Rag GTPases prevents the recruitment and activation of the mechanistic target of rapamycin complex 1 (mTORC1) at the lysosomal surface.[1][2] The subsequent inhibition of mTORC1 signaling unleashes the master regulator of lysosomal biogenesis, TFEB, leading to increased lysosomal acidification and enhanced autophagic clearance of cellular debris, including protein aggregates like TDP-43.[1][2] Notably, EN6's mode of mTORC1 inhibition is distinct from rapalogs and ATP-competitive inhibitors, as it does not directly target the kinase function of mTORC1 and avoids off-target effects on the AKT signaling pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of EN6 with ATP6V1A and its downstream cellular effects.

| Parameter | Value | Species/Cell Line | Experimental Context | Reference |

| IC50 | 1.7 µM | Recombinant Human ATP6V1A | In vitro displacement of IA-rhodamine labeling | [1][5] |

| Target Engagement Ratio | 6.3 (light-to-heavy) | Human cells | isoTOP-ABPP identifying C277 of ATP6V1A as the primary target | [1] |

| Effective Concentration | 25 µM | HEK293A cells | Blocking mTORC1 lysosomal localization and activation | [3] |

| Effective Concentration | 50 µM | HEK293A cells | Time- and dose-dependent increase in LC3BII levels and LC3 puncta formation | [3] |

| Effective Concentration | 25 µM | U2OS osteosarcoma cells | 75% reduction of IPTG-induced TDP43 aggregates | [3] |

| In vivo Dosage | 50 mg/kg (i.p.) | C57BL/6 mice | Inhibition of mTORC1 signaling and activation of autophagy in skeletal muscle and heart | [6] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the covalent targeting of ATP6V1A by EN6 are outlined below.

Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was employed to identify the specific cellular target of EN6.

-

Cell Culture and Lysis: Human cancer cell lines (e.g., MDA-MB-231, Ramos) are cultured to ~80% confluency. Cells are harvested, and proteomes are prepared by lysis in PBS.

-

Competitive Labeling: Proteomes are treated with either DMSO (vehicle control) or EN6 at a specified concentration and incubated to allow for covalent modification.

-

Probe Labeling: A broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), is added to both the control and EN6-treated proteomes to label cysteines that were not modified by EN6.

-

Click Chemistry: The alkyne-labeled proteins are conjugated to isotopically light (for EN6-treated) or heavy (for control) TEV-cleavable biotin-azide tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Protein Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then subjected to on-bead digestion with trypsin.

-

Peptide Analysis: The resulting peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The ratio of heavy to light isotopic peptides is quantified. A high heavy-to-light ratio for a specific peptide indicates that EN6 blocked the labeling by the IA-alkyne probe, thus identifying it as a target.

Western Blotting for mTORC1 Signaling

This standard biochemical technique is used to assess the phosphorylation status of key downstream effectors of mTORC1.

-

Cell Treatment and Lysis: Cells (e.g., HEK293A) are treated with EN6 at various concentrations and for different durations. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors (e.g., 1% Triton X-100, 10 mM β-glycerol phosphate, 10 mM sodium pyrophosphate, 4 mM EDTA, 40 mM HEPES at pH 7.4).[1]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates, such as S6K1 (p-S6K1 T389), 4E-BP1 (p-4E-BP1 T37/46), and ULK1 (p-ULK1 S757). Antibodies against loading controls (e.g., actin or GAPDH) are also used.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated to determine the extent of mTORC1 inhibition.

Co-Immunoprecipitation of v-ATPase and Ragulator

This method is used to investigate the protein-protein interaction between the v-ATPase complex and the Ragulator complex.

-

Cell Culture and Transfection: HEK293T cells are stably transfected with a construct expressing a tagged subunit of the Ragulator complex, such as FLAG-tagged p14.

-

Cell Treatment: Cells are treated with either DMSO or EN6 (e.g., 25 µM for 1 hour). In some experiments, cells are also subjected to amino acid starvation or stimulation to modulate the interaction.[1]

-

Lysis: Cells are lysed in a mild lysis buffer (e.g., 1% Triton X-100 with protease inhibitors) to preserve protein-protein interactions.[1]

-

Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down the tagged Ragulator complex and its interacting partners.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by western blotting using antibodies against subunits of the v-ATPase (e.g., ATP6V1A) and the Ragulator complex. The results indicate the extent to which EN6 disrupts the interaction between these two complexes.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. vividion.com [vividion.com]

- 5. researchgate.net [researchgate.net]

- 6. A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

EN6: A Covalent Activator of Lysosomal v-ATPase for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EN6 is a novel small-molecule covalent activator of autophagy that directly targets the lysosomal vacuolar H+-ATPase (v-ATPase). By covalently modifying a specific cysteine residue on the ATP6V1A subunit, EN6 uncouples the v-ATPase from the Rag GTPase complex, leading to the inhibition of mTORC1 signaling and the robust activation of autophagy.[1][2][3] This unique mechanism of action not only triggers cellular clearance pathways but also enhances lysosomal acidification, making EN6 a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases characterized by protein aggregation.[1][2][3] This document provides a comprehensive overview of the mechanism of action of EN6, its effects on lysosomal v-ATPase, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to EN6 and Lysosomal v-ATPase

The lysosome is a critical organelle responsible for cellular degradation and recycling through the process of autophagy.[1][3] The vacuolar H+-ATPase (v-ATPase) is a multi-subunit protein complex embedded in the lysosomal membrane that actively transports protons into the lysosomal lumen, thereby maintaining the acidic environment essential for the activity of lysosomal hydrolases.[4][5] Beyond its role in pH homeostasis, the v-ATPase also functions as a nutrient sensor, signaling to the mechanistic target of rapamycin complex 1 (mTORC1) to regulate cell growth and autophagy.[4][6]

EN6 has been identified as a potent, cell-permeable, and covalent activator of autophagy.[1][2] It selectively targets cysteine 277 (C277) in the ATP6V1A subunit of the v-ATPase.[1][2][3] This covalent modification induces a conformational change in the v-ATPase, leading to its functional and physical decoupling from the Ragulator-Rag GTPase complex.[1][4] This disruption prevents the recruitment and activation of mTORC1 at the lysosomal surface, thereby lifting the inhibitory brake on autophagy.[1][4]

Mechanism of Action of EN6

The primary mechanism of action of EN6 involves its covalent interaction with the ATP6V1A subunit of the v-ATPase. This targeted modification has two major downstream consequences:

-

Inhibition of mTORC1 Signaling: Under normal nutrient-rich conditions, the v-ATPase interacts with the Ragulator-Rag GTPase complex to recruit and activate mTORC1 at the lysosomal membrane.[4] Activated mTORC1 phosphorylates and inhibits key initiators of autophagy, such as ULK1 and TFEB.[4] By covalently binding to C277 of ATP6V1A, EN6 disrupts the v-ATPase-Ragulator interaction, leading to the release of mTORC1 from the lysosome and its subsequent inactivation.[1][4] This inactivation results in the dephosphorylation and activation of ULK1 and TFEB, initiating the autophagic process.[1][4]

-

Enhanced Lysosomal Acidification: Intriguingly, beyond its effects on mTORC1 signaling, EN6 has been shown to directly stimulate the proton-pumping activity of the v-ATPase.[1][7] This leads to increased acidification of the lysosomal lumen, which further enhances the degradative capacity of the lysosome by optimizing the function of acid-dependent hydrolases.[1]

The dual action of EN6—simultaneously inhibiting the anti-autophagic mTORC1 pathway and boosting the catalytic activity of the lysosome—positions it as a powerful tool for enhancing cellular clearance mechanisms.[1][4]

Quantitative Data on EN6 Activity

The following table summarizes the key quantitative data reported for the activity of EN6.

| Parameter | Value | Species/System | Reference |

| IC50 for recombinant human ATP6V1A protein | 1.7 μM | Human (recombinant) | [1][3] |

| Effective concentration for blocking mTORC1 lysosomal localization | 25 μM | HEK293A cells | [2] |

| Effective concentration for activating v-ATPase and lysosome acidification | 50 μM | HEK293A cells | [2] |

| Reduction of IPTG-induced TDP-43 aggregates | 75% | U2OS osteosarcoma cell line | [2] |

| Effective in vivo dose for mTORC1 inhibition | 50 mg/kg (i.p.) | C57BL/6 mice | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of EN6 Action

The following diagram illustrates the signaling pathway through which EN6 exerts its effects on mTORC1 and autophagy.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

The Role of EN6 in Decoupling v-ATPase from Rag GTPases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule EN6 and its mechanism of action in decoupling the vacuolar H+-ATPase (v-ATPase) from the Rag GTPases, leading to the inhibition of mTORC1 signaling and the activation of autophagy. This document details the molecular interactions, signaling pathways, and experimental evidence supporting this mechanism, offering valuable insights for researchers in cellular metabolism, oncology, and neurodegenerative diseases.

Core Mechanism of Action

EN6 is a small-molecule activator of autophagy that functions by covalently targeting a specific cysteine residue on a key cellular complex.[1] It directly interacts with cysteine 277 (C277) in the ATP6V1A subunit of the lysosomal v-ATPase.[2][3][4] This covalent modification induces a conformational change in the v-ATPase, which in turn disrupts its interaction with the Ragulator-Rag GTPase complex.[2][5] The decoupling of v-ATPase from the Rags leads to the inactivation of mTORC1 signaling, a central regulator of cell growth and metabolism.[1][2] Consequently, this inhibition of mTORC1 promotes lysosomal acidification and activates autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[2][5] This unique mechanism of action makes EN6 a valuable tool for studying lysosomal signaling and a potential therapeutic agent for diseases associated with mTORC1 hyperactivation and impaired autophagy, such as certain cancers and neurodegenerative disorders like frontotemporal dementia.[1][2]

Signaling Pathway

The signaling pathway affected by EN6 centers around the lysosome, a critical hub for nutrient sensing and metabolic regulation. Under normal nutrient-rich conditions, the v-ATPase, Ragulator, and Rag GTPases form a complex on the lysosomal surface.[5][6] This complex is essential for the recruitment and activation of mTORC1.[5][6] The activation of mTORC1 promotes cell growth and inhibits autophagy by phosphorylating key downstream targets like ULK1 and TFEB.[5][6]

EN6 intervenes in this pathway by covalently modifying the ATP6V1A subunit of the v-ATPase.[2] This modification physically and functionally decouples the v-ATPase from the Ragulator-Rag GTPase complex.[2][5] As a result, mTORC1 is no longer recruited to the lysosome and is released into the cytoplasm, leading to its inactivation.[2][5] The inhibition of mTORC1 lifts its suppressive effects on autophagy, leading to the initiation of this catabolic process.[5][6] Furthermore, EN6-mediated modification of the v-ATPase enhances its proton-pumping activity, resulting in increased lysosomal acidification.[2][5] This dual effect of mTORC1 inhibition and enhanced lysosomal function contributes to increased cellular clearance of protein aggregates.[2][5]

Experimental Evidence and Quantitative Data

The mechanism of EN6 has been elucidated through a series of key experiments. The direct engagement of EN6 with its target was identified using chemoproteomics, which revealed cysteine 277 of ATP6V1A as the primary labeling site.[2] The functional consequences of this interaction were demonstrated through co-immunoprecipitation experiments, which showed a decrease in the binding between v-ATPase and Ragulator in the presence of EN6.[2][7]

| Parameter | Value | Cell Line | Method | Reference |

| EN6 Target Site | Cysteine 277 of ATP6V1A | MEF cells | isoTOP-ABPP | [2] |

| EN6 IC50 for IA-rhodamine displacement from recombinant ATP6V1A | 1.7 µM | N/A | In vitro fluorescence polarization | [2] |

| EN6 Concentration for mTORC1 signaling inhibition | 25 µM | HEK293T cells | Western Blot | [7] |

| EN6 Concentration for increased lysosomal acidification | 50 µM | HEK293A cells | LysoSensor DND-160 | [2] |

| EN6-mediated reduction of TDP-43 aggregates | ~75% reduction | U2OS cells | Microscopy | [2] |

Experimental Protocols

Co-Immunoprecipitation of v-ATPase and Ragulator

This protocol is designed to assess the interaction between the v-ATPase and Ragulator complexes in the presence or absence of EN6.

1. Cell Culture and Treatment:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Treat cells with either DMSO (vehicle) or 25 µM EN6 for 1 hour under amino acid-starved or amino acid-stimulated conditions.[7]

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in immunoprecipitation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against a Ragulator subunit (e.g., anti-FLAG for FLAG-tagged Ragulator) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

4. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against v-ATPase subunits (e.g., ATP6V1A) and Ragulator subunits to detect the co-immunoprecipitated proteins.

References

- 1. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EN6 | Autophagy | Proton pump | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Foundational Research on EN6 and Autophagic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. A key therapeutic strategy involves the modulation of autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes for cargo degradation. This technical guide focuses on EN6, a small-molecule activator of autophagy, providing an in-depth overview of its mechanism of action and the foundational research demonstrating its effects on autophagic flux.

EN6 covalently targets cysteine 277 of the ATP6V1A subunit of the vacuolar H+-ATPase (v-ATPase), a proton pump on the lysosomal membrane.[1][2] This interaction leads to the uncoupling of the v-ATPase from Rag GTPases, resulting in the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a master negative regulator of autophagy.[1][2] Consequently, EN6 treatment enhances lysosomal acidification and robustly induces autophagic flux, promoting the clearance of cellular debris and pathogenic protein aggregates.[1][2] Notably, EN6 has been shown to facilitate the degradation of TDP-43 aggregates, a hallmark of neurodegenerative diseases such as frontotemporal dementia and amyotrophic lateral sclerosis.[1]

This guide will provide a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for assessing EN6's activity, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from foundational studies on EN6, providing a clear comparison of its effects across different experimental conditions.

Table 1: In Vitro Efficacy of EN6 on Autophagy Markers

| Cell Line | EN6 Concentration | Treatment Duration | Key Findings | Reference |

| HEK293A | 50 µM | 1, 4, 8 hours | Time-dependent increase in LC3B-II levels and LC3 puncta formation.[1] | [1] |

| HEK293A | 25 µM | 1 hour | Blocks mTORC1 lysosomal localization and activation.[1] | [1] |

| HEK293A | 50 µM | 4 hours | Activates v-ATPase and increases lysosomal acidification.[1] | [1] |

| U2OS (GFP-TDP43) | 25 µM | 7 hours | Promotes autophagic clearance of TDP-43 aggregates by 75%.[1] | [1] |

Table 2: In Vivo Efficacy of EN6 in a Mouse Model

| Animal Model | EN6 Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| C57BL/6 mice (6-week-old male) | 50 mg/kg | Intraperitoneal (i.p.) | 4 hours | Inhibition of mTORC1 signaling in skeletal muscle and heart, demonstrated by reduced phosphorylation of S6, 4EBP1, and ULK1. Strong activation of autophagy, indicated by increased LC3B-II levels and reduced p62 levels.[2][3] | [2][3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of EN6 and the workflows of key experimental assays.

Signaling Pathway of EN6 in Autophagy Induction

Caption: EN6 signaling pathway leading to autophagy induction.

Experimental Workflow: Western Blot for LC3-II

Caption: Western Blot workflow for LC3-II detection.

Experimental Workflow: mCherry-GFP-LC3 Tandem Assay

Caption: mCherry-GFP-LC3 tandem assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments used to characterize the activity of EN6.

Western Blot for LC3B and mTORC1 Signaling

This protocol is used to quantify the levels of LC3-II, a marker of autophagosome formation, and to assess the phosphorylation status of mTORC1 substrates.

Materials:

-

Cell lines (e.g., HEK293A)

-

EN6

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% for LC3, 8-12% for other proteins)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-S6K1, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1, Rabbit anti-phospho-ULK1 (Ser757), Rabbit anti-ULK1, and a loading control antibody (e.g., anti-Actin or anti-GAPDH).

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of EN6 for the indicated times. For autophagic flux assessment, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the EN6 treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For phosphorylation analysis, normalize the phosphorylated protein to the total protein.

mCherry-GFP-LC3 Tandem Fluorescent Assay

This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

-

Cells cultured on glass-bottom dishes

-

pBABE-puro mCherry-EGFP-LC3B plasmid

-

Transfection reagent

-

EN6

-

Confocal microscope

Procedure:

-

Transfection: Transfect cells with the mCherry-GFP-LC3B plasmid using a suitable transfection reagent. Select for stable expression if required.

-

Cell Treatment: Treat the transfected cells with EN6 for the desired duration.

-

Live-Cell Imaging: Acquire images using a confocal microscope equipped with filters for GFP (green channel) and mCherry (red channel).

-

Image Analysis:

-

Identify and count the number of yellow puncta (colocalization of green and red signals), representing autophagosomes.

-

Identify and count the number of red-only puncta, representing autolysosomes where the GFP signal is quenched by the acidic environment.

-

Autophagic flux can be determined by the ratio of red puncta to yellow puncta or the total number of red puncta per cell.

-

Lysosomal Acidification Assay

This protocol measures changes in lysosomal pH using the fluorescent probe LysoTracker.

Materials:

-

Cells cultured on glass-bottom dishes

-

EN6

-

LysoTracker Red DND-99

-

Live-cell imaging medium

-

Confocal microscope or fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with EN6 for the specified time.

-

Staining: In the final 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

-

Imaging/Measurement:

-

Wash the cells with pre-warmed live-cell imaging medium.

-

Immediately acquire fluorescence images using a confocal microscope or measure the total fluorescence intensity using a plate reader.

-

-

Analysis: Quantify the mean fluorescence intensity of LysoTracker per cell or per field of view. An increase in fluorescence indicates increased lysosomal acidification.

TDP-43 Clearance Assay

This assay assesses the ability of EN6 to promote the clearance of aggregated TDP-43.

Materials:

-

U2OS cell line stably expressing IPTG-inducible GFP-TDP-43

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

EN6

-

High-content imaging system or fluorescence microscope

Procedure:

-

Induction of TDP-43 Expression: Treat the U2OS-GFP-TDP-43 cells with IPTG to induce the expression and aggregation of GFP-TDP-43.

-

EN6 Treatment: After induction, treat the cells with EN6 for the indicated time.

-

Imaging: Acquire fluorescence images of the cells.

-

Analysis: Quantify the number and intensity of GFP-TDP-43 aggregates per cell. A reduction in the number or intensity of aggregates in EN6-treated cells compared to control cells indicates enhanced clearance.

Conclusion

EN6 represents a promising small-molecule modulator of autophagy with a well-defined mechanism of action. By targeting the v-ATPase, EN6 effectively inhibits mTORC1 signaling and stimulates autophagic flux. The foundational research summarized in this guide provides robust evidence for its efficacy both in vitro and in vivo. The detailed experimental protocols and visual aids presented here are intended to facilitate further research into EN6 and other autophagy-modulating compounds, ultimately contributing to the development of novel therapeutics for a variety of diseases linked to autophagy dysfunction.

References

Methodological & Application

Application Notes and Protocols for EN6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN6 is a novel small molecule and a potent, covalent activator of autophagy. It functions by specifically targeting cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H+-ATPase (v-ATPase)[1][2]. This interaction leads to the uncoupling of v-ATPase from Rag GTPases, resulting in the inhibition of mTORC1 signaling, increased lysosomal acidification, and robust induction of autophagy[1][2]. These characteristics make EN6 a valuable tool for studying autophagic pathways and for investigating the therapeutic potential of autophagy induction in various disease models, including those for neurodegenerative diseases characterized by protein aggregates.

This document provides detailed application notes and protocols for the use of EN6 in cell culture experiments, designed to assist researchers in effectively utilizing this compound in their studies.

Mechanism of Action Signaling Pathway

The primary mechanism of EN6 involves the modulation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. By covalently modifying ATP6V1A, EN6 disrupts the interaction between v-ATPase and the Ragulator-Rag GTPase complex. This prevents the recruitment of mTORC1 to the lysosomal surface, leading to its inactivation. The downstream effects include the dephosphorylation of mTORC1 substrates such as S6 kinase 1 (S6K1) and 4EBP1, and the activation of autophagy.

Caption: Mechanism of EN6 action on the mTORC1 signaling pathway.

Data Presentation: Quantitative Summary

The following table summarizes the effective concentrations and key quantitative findings for EN6 in various cell culture applications.

| Parameter | Value | Cell Line(s) | Assay | Reference |

| IC50 (recombinant protein) | 1.7 µM | - | Cell-free assay targeting human ATP6V1A | [3] |

| Effective Concentration | 25-50 µM | HEK293A, HeLa, U2OS | Western Blot (LC3B, p-mTORC1 substrates), Lysosomal Acidification, TDP-43 Clearance | [1][4] |

| TDP-43 Aggregate Reduction | ~75% reduction | U2OS (IPTG-inducible GFP-TDP43) | Fluorescence Microscopy | [1] |

| Treatment Time for Autophagy Induction | 1-8 hours | HEK293A | Western Blot (LC3BII levels) | [1] |

| Treatment Time for mTORC1 Inhibition | 1-4 hours | HEK293A, HeLa | Western Blot (p-S6K1, p-4EBP1, p-ULK1) | [1] |

| Treatment Time for Lysosomal Acidification | 4 hours | HEK293A | LysoSensor DND-160 Assay | [1] |

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by Western Blot

This protocol details the detection of autophagy induction by monitoring the conversion of LC3B-I to LC3B-II and the phosphorylation status of mTORC1 downstream targets.

Experimental Workflow:

Caption: Western blot workflow for assessing EN6-induced autophagy.

Materials:

-

Cell line of interest (e.g., HEK293A, HeLa)

-

Complete culture medium

-

EN6 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-LC3B

-

Rabbit anti-phospho-S6K1 (Thr389)

-

Rabbit anti-S6K1

-

Rabbit anti-phospho-4EBP1 (Thr37/46)

-

Rabbit anti-4EBP1

-

Rabbit anti-p62/SQSTM1

-

Mouse anti-Actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

EN6 Treatment: Treat cells with the desired concentration of EN6 (e.g., 25-50 µM) for the indicated time (e.g., 4 hours). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities using software like ImageJ and normalize to the loading control. An increase in the LC3B-II/LC3B-I ratio and a decrease in the phosphorylation of S6K1 and 4EBP1 are indicative of EN6-induced autophagy.

-

Protocol 2: Measurement of Lysosomal Acidification

This protocol describes the use of a ratiometric fluorescent probe, LysoSensor™ Yellow/Blue DND-160, to measure changes in lysosomal pH upon EN6 treatment.

Experimental Workflow:

Caption: Workflow for the LysoSensor™ lysosomal acidification assay.

Materials:

-

Cell line of interest (e.g., HEK293A)

-

Complete culture medium

-

EN6 stock solution (in DMSO)

-

LysoSensor™ Yellow/Blue DND-160

-

Live cell imaging medium

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

-

EN6 Treatment: Treat cells with 50 µM EN6 for 4 hours. Include a vehicle control (DMSO) and a positive control for lysosomal alkalinization, such as Bafilomycin A1 (100 nM).

-

LysoSensor™ Staining:

-

Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 (e.g., 1 µM) in pre-warmed live cell imaging medium.

-

Remove the treatment medium from the cells and wash once with the imaging medium.

-

Add the LysoSensor™ working solution to the cells and incubate for 5-10 minutes at 37°C.

-

-

Live Cell Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Acquire images using two different excitation/emission settings to capture the dual fluorescence of the probe (e.g., blue emission from neutral organelles and yellow emission from acidic organelles).

-

-

Ratiometric Image Analysis:

-

Quantify the fluorescence intensity in both channels for individual lysosomes.

-

Calculate the ratio of yellow to blue fluorescence. An increase in this ratio indicates a more acidic environment.

-

A standard curve can be generated by incubating stained cells in buffers of known pH containing ionophores like nigericin and monensin to correlate fluorescence ratios to absolute pH values.

-

Protocol 3: TDP-43 Protein Aggregate Clearance Assay

This protocol is designed for cell lines that inducibly express a fluorescently tagged form of TDP-43, allowing for the visualization and quantification of aggregate clearance.

Experimental Workflow:

Caption: Workflow for assessing EN6-mediated clearance of TDP-43 aggregates.

Materials:

-

U2OS cell line with inducible GFP-TDP-43 expression

-

Complete culture medium

-

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

-

EN6 stock solution (in DMSO)

-

Bafilomycin A1 (optional, as a negative control for lysosomal degradation)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate the inducible GFP-TDP-43 U2OS cells on coverslips or in imaging-compatible plates.

-

Induction and Treatment:

-

Induce the expression of GFP-TDP-43 by adding the appropriate concentration of IPTG to the culture medium.

-

Simultaneously, co-treat the cells with 25 µM EN6 or vehicle (DMSO).

-

Incubate for a designated period (e.g., 7 hours) to allow for aggregate formation and clearance.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips.

-

-

Fluorescence Microscopy and Analysis:

-

Acquire images using a fluorescence microscope, capturing both the GFP (TDP-43 aggregates) and DAPI (nuclei) channels.

-

Quantify the number and size of GFP-positive puncta (aggregates) per cell using image analysis software.

-

A significant reduction in the number and/or size of TDP-43 aggregates in EN6-treated cells compared to the vehicle control indicates enhanced clearance.

-

Conclusion

EN6 is a powerful and specific tool for the activation of autophagy through a distinct mechanism involving the lysosomal v-ATPase and mTORC1 signaling. The protocols outlined in this document provide a framework for researchers to investigate the effects of EN6 in various cell culture models. Careful optimization of cell line-specific conditions, treatment times, and concentrations will ensure robust and reproducible results.

References

- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes: In Vivo Administration of EN6 in Murine Models

Introduction

EN6 is a novel, covalent activator of autophagy.[1] It functions by targeting the ATP6V1A subunit of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for lysosomal acidification.[1][2] The covalent binding of EN6 to V-ATPase enhances its catalytic activity, leading to increased lysosomal acidity. This action also disrupts the interaction between V-ATPase and Rag GTPase, which results in the inhibition of the mTORC1 signaling pathway.[2] The downstream effect is the robust induction of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. Given its mechanism, EN6 is under investigation for therapeutic potential in conditions where enhanced autophagy is beneficial, such as certain cancers and neurodegenerative diseases.[2]

These application notes provide a detailed protocol for the preparation and in vivo administration of EN6 in mice via intraperitoneal injection, based on established preclinical studies. An alternative formulation for oral administration is also described.

Quantitative Data Summary

The following table summarizes the parameters for in vivo administration of EN6 as established in a key preclinical study.

| Parameter | Details | Reference |

| Compound | EN6 | [2] |

| Mouse Strain | C57BL/6 Male | [2] |

| Dose | 50 mg/kg | [2] |

| Administration Route | Intraperitoneal (I.P.) | [2] |

| Vehicle | 18:1:1 Saline:Ethanol:PEG40 | [2] |

| Treatment Duration | 4 hours (for signaling studies) | [2] |

Experimental Protocols

Protocol 1: Intraperitoneal (I.P.) Administration of EN6

This protocol is based on a study that successfully demonstrated the inhibition of mTORC1 signaling in mice following EN6 administration.[2]

1. Materials and Reagents

-

EN6 powder (Selleck Chemicals or equivalent)[1]

-

Sterile Saline (0.9% NaCl)

-

Ethanol (200 proof, molecular biology grade)

-

Polyethylene Glycol 400 (PEG400)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile insulin syringes with 28-30G needles

-

Analytical balance

-

Vortex mixer

-

Animal scale

2. Animal Models

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6 (or other appropriate strain for the specific disease model)[2]

-

Age: 8-12 weeks

-

Housing: House animals under standard conditions (12-hour light/dark cycle, 22 ± 2°C, 40-60% humidity) with ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Ethical Approval: All procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

3. Preparation of EN6 Dosing Solution (50 mg/kg) This procedure is for a final injection volume of 10 mL/kg. Adjust volumes as needed based on institutional guidelines.

-

Calculate Required EN6:

-

Determine the total number of mice and their average body weight.

-

Example: For 5 mice with an average weight of 25 g, the total dose is: 50 mg/kg * 0.025 kg/mouse * 5 mice = 6.25 mg. Prepare a slight excess (e.g., for 6-7 mice) to account for transfer loss.

-

-

Prepare the Vehicle (18:1:1 Saline:Ethanol:PEG40):

-

For every 20 mL of vehicle required, mix:

-

18 mL Sterile Saline

-

1 mL Ethanol

-

1 mL PEG400

-

-

Vortex thoroughly to ensure a homogenous solution.

-

-

Formulate the EN6 Solution:

-

Weigh the calculated amount of EN6 powder into a sterile microcentrifuge tube.

-

Add the vehicle solution to achieve a final concentration of 5 mg/mL (for a 10 mL/kg injection volume).

-

Vortex vigorously until the EN6 is completely dissolved. A brief sonication may aid dissolution if necessary.

-

The vehicle-only solution should be prepared in the same manner to serve as a control.

-

4. Administration Procedure

-

Weigh each mouse immediately before dosing to calculate the precise injection volume.

-

Volume (mL) = (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL)

-

Example: For a 25 g (0.025 kg) mouse: (0.025 kg * 50 mg/kg) / 5 mg/mL = 0.25 mL.

-

-

Restrain the mouse properly. For an I.P. injection, secure the mouse by the scruff of the neck and tilt it downwards to allow the abdominal contents to shift away from the injection site.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (blood or urine) is drawn, confirming the needle is not in a vessel or the bladder.

-

Inject the calculated volume of EN6 solution or vehicle slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for at least 15-30 minutes post-injection for any signs of distress.

Protocol 2: Oral Gavage Formulation (Alternative)

While intraperitoneal injection is a validated method[2], oral administration may be desirable for certain long-term studies. Due to its hydrophobicity, EN6 requires a suspension vehicle for oral delivery.[3]

1. Materials and Reagents

-

EN6 powder

-

Carboxymethylcellulose sodium salt (CMC-Na)

-

Sterile water

-

Tween 80 (optional, as a surfactant)

-

Animal feeding needles (gavage needles), 20-22G, straight or curved

2. Preparation of Oral Suspension

-

Prepare 0.5% (w/v) CMC-Na Vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.

-

Add Surfactant (Optional): Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly to aid in solubilization.[3]

-

Prepare EN6 Suspension:

3. Administration Procedure

-

Weigh the mouse and calculate the required volume.

-

Gently restrain the mouse by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth toward the esophagus. The needle should pass with minimal resistance.[3]

-

Administer the suspension slowly once the needle is correctly positioned.

-

Withdraw the needle smoothly and return the mouse to its cage. Monitor for any signs of respiratory distress.[3]

Visualizations

Signaling Pathway of EN6

Caption: Mechanism of EN6-induced autophagy via V-ATPase and mTORC1.

Experimental Workflow for In Vivo EN6 Administration

Caption: General experimental workflow for an acute in vivo EN6 study.

References

Application Notes and Protocols for Evaluating Novel Therapeutic Compounds in Clearing TDP-43 Protein Aggregates

For: Researchers, scientists, and drug development professionals

Subject: A General Framework for the Preclinical Evaluation of Compounds Targeting TDP-43 Proteinopathies

Note on "EN6" Treatment: As of the latest literature review, there is no publicly available scientific information or data regarding a specific treatment designated "EN6" for the clearance of TDP-43 protein aggregates. The following application notes and protocols are therefore provided as a general framework for the evaluation of novel therapeutic compounds designed to mitigate TDP-43 pathology, a hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).

Introduction

The accumulation of misfolded and aggregated TAR DNA-binding protein 43 (TDP-43) in the cytoplasm of neurons is a key pathological feature in a spectrum of neurodegenerative diseases, collectively known as TDP-43 proteinopathies. The clearance of these toxic protein aggregates is a primary therapeutic strategy. This document outlines standardized protocols for the in vitro evaluation of novel compounds aimed at promoting the clearance of TDP-43 aggregates. The methodologies described herein are designed to assess the efficacy and cytotoxicity of candidate molecules in cellular models of TDP-43 pathology.

Data Presentation: Quantitative Analysis of Compound Efficacy

To facilitate the comparison of efficacy and toxicity of various test compounds, all quantitative data should be summarized in a structured tabular format.

Table 1: Summary of Quantitative Data for a Hypothetical Test Compound

| Assay | Metric | Control (Vehicle) | Test Compound (e.g., 10 µM) | Positive Control (e.g., Autophagy Inducer) | p-value |

| Immunofluorescence | % of cells with TDP-43 aggregates | 85 ± 5% | 30 ± 7% | 40 ± 6% | <0.001 |

| Average aggregate area per cell (µm²) | 15.2 ± 2.1 | 5.8 ± 1.5 | 7.1 ± 1.8 | <0.001 | |

| Western Blot | Insoluble TDP-43 / Soluble TDP-43 ratio | 2.5 ± 0.4 | 0.8 ± 0.2 | 1.1 ± 0.3 | <0.01 |

| p62 / GAPDH ratio | 1.0 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | <0.05 | |

| LC3-II / LC3-I ratio | 1.2 ± 0.2 | 3.5 ± 0.5 | 3.0 ± 0.4 | <0.01 | |

| Cell Viability | % Viability (MTT/AlamarBlue) | 100% | 98 ± 4% | 95 ± 5% | >0.05 (ns) |

| Toxicity Assay | LDH Release (% of max) | 5 ± 1% | 6 ± 1.5% | 7 ± 2% | >0.05 (ns) |

Experimental Protocols

Cellular Models of TDP-43 Proteinopathy

A common approach is to use cell lines that overexpress a mutant form of TDP-43 or are treated with stressors to induce TDP-43 aggregation.

-

Cell Line: Human neuroblastoma (SH-SY5Y) or motor neuron-like (NSC-34) cells are commonly used.

-

Induction of TDP-43 Aggregates:

-

Transient Transfection: Transfect cells with a plasmid expressing a aggregation-prone form of TDP-43 (e.g., C-terminal fragments or mutations like M337V).

-